1-(2-Chloroethyl)-4-methylpiperidin-4-ol chemical structure and properties
1-(2-Chloroethyl)-4-methylpiperidin-4-ol chemical structure and properties
An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: Synthesis, Properties, and Reactivity
Disclaimer: Direct experimental data for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is limited in publicly accessible literature. This guide is a scientifically informed projection of its properties and behavior, synthesized from data on its structural precursors, analogous compounds, and established principles of organic chemistry. It is intended for research and development professionals and should be used as a theoretical reference.
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The title compound, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, combines this privileged heterocyclic system with a reactive N-(2-chloroethyl) functional group. This latter moiety is characteristic of nitrogen mustards, a class of compounds known for their potent biological activity as alkylating agents.[2] This guide provides a comprehensive technical overview of this molecule, detailing its structure, predicted properties, a probable synthetic route, and its key chemical reactivity, which is dominated by the formation of a highly electrophilic aziridinium ion intermediate.
Molecular Structure and Chemical Identifiers
1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a tertiary amine and a tertiary alcohol. The core structure is a piperidine ring substituted at the C4 position with both a methyl group and a hydroxyl group, and at the nitrogen atom (N1) with a 2-chloroethyl group.
Caption: 2D Structure of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperidin-4-ol |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Canonical SMILES | CC1(CCN(CC1)CCCl)O |
| InChI | InChI=1S/C8H16ClNO/c1-8(11)2-4-9(5-3-8)6-7-10/h11H,2-7H2,1H3 |
| InChIKey | FQZWSJUIJRJRMH-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The physicochemical properties of this compound are inferred from its structure and data available for its precursor, 4-methylpiperidin-4-ol. The presence of the tertiary amine and hydroxyl group suggests moderate water solubility, which may be higher at acidic pH due to the protonation of the nitrogen atom.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Justification / Source |
| Appearance | White to light yellow solid or oil | Based on analogs like 4-methylpiperidin-4-ol. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Typical for a tertiary amine in a piperidine ring. |
| logP | ~1.5 - 2.5 | Calculated estimate; increased lipophilicity from chloroethyl and methyl groups compared to the parent piperidine. |
| Water Solubility | Moderately soluble | The hydroxyl group and tertiary amine allow for hydrogen bonding. The precursor 4-methylpiperidin-4-ol is freely soluble. |
| Boiling Point | >200 °C (estimated) | Higher than the precursor due to increased molecular weight. |
| Stability | Stable as a hydrochloride salt. The free base is prone to intramolecular cyclization in solution.[3] | The N-(2-chloroethyl)amine moiety is known to be unstable under neutral or alkaline conditions.[3] |
Proposed Synthesis and Purification
The most direct and logical synthesis is the N-alkylation of the commercially available precursor, 4-methylpiperidin-4-ol. This is a standard nucleophilic substitution reaction.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: N-Alkylation
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Reaction Setup: To a solution of 4-methylpiperidin-4-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add 1-bromo-2-chloroethane (1.1-1.5 eq) to the stirred suspension. 1-bromo-2-chloroethane is chosen as the alkylating agent because the bromine is a better leaving group than chlorine, allowing for selective reaction at the bromo-position.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[4][5] The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted starting material.
-
Purification: The crude product can be purified by recrystallization, likely from a solvent mixture such as ethanol/water or ethyl acetate/hexanes.[6] Alternatively, column chromatography on silica gel can be employed for higher purity.
Chemical Reactivity and Stability: The Aziridinium Ion
The defining chemical characteristic of N-(2-chloroethyl)amines is their propensity to undergo intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[3] This reaction is the basis for the alkylating activity of nitrogen mustards.[7]
The rate of this cyclization is highly pH-dependent.
-
Under acidic conditions (pH < 5): The piperidine nitrogen is protonated, rendering it non-nucleophilic. In this state, the compound is stable and can be stored as its hydrochloride salt.[3]
-
Under neutral or alkaline conditions: The nitrogen is a free base and acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride ion and form the aziridinium cation.[3]
This aziridinium ion is a potent electrophile and will be rapidly attacked by any available nucleophile (including water, other biological nucleophiles, or even another molecule of the parent compound), leading to ring-opening and covalent bond formation. This reactivity makes the compound a potential biological alkylating agent but also implies inherent instability of the free base in protic solvents.
Caption: Intramolecular cyclization to form the reactive aziridinium ion.
Potential Research Applications
-
Synthetic Intermediate: The compound is a versatile building block. The chloroethyl group can be displaced by various nucleophiles (amines, thiols, alcohols) in SN2 reactions, or it can be used to generate the aziridinium ion for subsequent ring-opening, providing access to a wide range of more complex piperidine derivatives.[8]
-
Pharmacological Probe: As a nitrogen mustard analog, this compound has the potential to be a covalent alkylating agent.[2] It could be investigated for cytotoxic activity in cancer cell lines or used as a tool to probe biological systems where targeted alkylation is desired. Its activity would be compared to classic agents like mechlorethamine (HN-2).[2]
-
Lead Compound Development: The piperidine-4-ol core is present in various CNS-active agents. Modifications of this structure could be explored in drug discovery programs targeting neurological or other disorders.
Proposed Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 3: Predicted Analytical Data
| Technique | Predicted Observations |
| ¹H NMR | - Piperidine Ring Protons: Complex multiplets between ~1.5-3.0 ppm. - -N-CH₂-CH₂-Cl: Two distinct triplets, each integrating to 2H, likely around 2.8-3.2 ppm and 3.6-3.9 ppm. - -CH₃: A singlet at ~1.2 ppm, integrating to 3H. - -OH: A broad singlet (exchangeable with D₂O) with a variable chemical shift. |
| ¹³C NMR | - Quaternary Carbon (C4): ~65-75 ppm. - Piperidine Ring Carbons: Multiple peaks between ~30-60 ppm. - -N-CH₂-CH₂-Cl: Two peaks, one around ~55-60 ppm (-N-CH₂) and one further downfield ~40-45 ppm (-CH₂-Cl). - -CH₃: A peak around ~25-30 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 178.0993. |
| IR Spectroscopy | - O-H Stretch: Broad peak around 3300-3500 cm⁻¹. - C-H Stretch: Peaks around 2850-3000 cm⁻¹. - C-Cl Stretch: Peak around 650-800 cm⁻¹. |
| Chromatography (HPLC/GC) | HPLC with UV (after derivatization) or MS detection is suitable.[5] The basic nitrogen may cause peak tailing on standard silica columns, which can be mitigated by using a suitable mobile phase modifier (e.g., triethylamine) or an appropriate column chemistry.[9] GC-MS may be possible but could require derivatization to improve volatility and thermal stability.[5] |
Safety and Handling Precautions
Given its structure as a nitrogen mustard analog, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol must be treated as a potentially hazardous substance. Nitrogen mustards are known to be potent alkylating agents, which are often cytotoxic, vesicant (blistering agents), and mutagenic.[10][11][12]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. The free base should be generated and used in situ whenever possible to avoid decomposition and exposure to the reactive aziridinium ion.
-
Storage: Store as the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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- Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. (n.d.).
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- Praliyev, K. D., et al. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
- Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. (n.d.). PubMed.
- Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
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- Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019, September 18). PMC.
- Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. (n.d.). ScienceDirect.
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- Synthetic Applications of Aziridinium Ions. (2021, March 22). MDPI.
- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
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- Predict all NMR spectra. (n.d.). NMRdb.org.
- Predict - NMRium demo. (n.d.). NMRium.
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- Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Semantic Scholar.
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